Cas no 2137575-74-5 (3-Hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline)

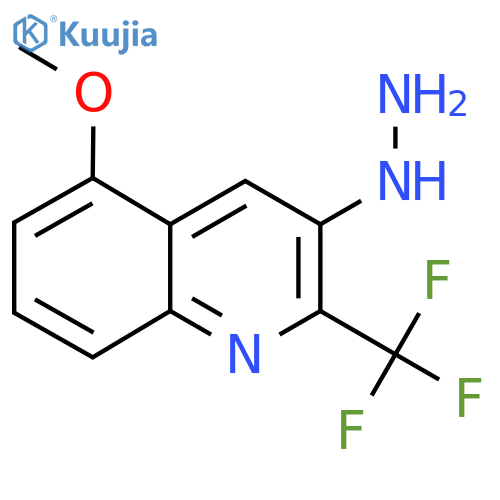

2137575-74-5 structure

商品名:3-Hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline

3-Hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline 化学的及び物理的性質

名前と識別子

-

- 2137575-74-5

- EN300-801877

- 3-hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline

- 3-Hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline

-

- インチ: 1S/C11H10F3N3O/c1-18-9-4-2-3-7-6(9)5-8(17-15)10(16-7)11(12,13)14/h2-5,17H,15H2,1H3

- InChIKey: KBHHMXCIICKJHI-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C=C2C(=CC=CC2=N1)OC)NN)(F)F

計算された属性

- せいみつぶんしりょう: 257.07759644g/mol

- どういたいしつりょう: 257.07759644g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 60.2Ų

3-Hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-801877-2.5g |

3-hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline |

2137575-74-5 | 95.0% | 2.5g |

$1650.0 | 2025-03-21 | |

| Enamine | EN300-801877-5.0g |

3-hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline |

2137575-74-5 | 95.0% | 5.0g |

$2443.0 | 2025-03-21 | |

| Enamine | EN300-801877-0.05g |

3-hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline |

2137575-74-5 | 95.0% | 0.05g |

$707.0 | 2025-03-21 | |

| Enamine | EN300-801877-0.25g |

3-hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline |

2137575-74-5 | 95.0% | 0.25g |

$774.0 | 2025-03-21 | |

| Enamine | EN300-801877-10.0g |

3-hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline |

2137575-74-5 | 95.0% | 10.0g |

$3622.0 | 2025-03-21 | |

| Enamine | EN300-801877-0.5g |

3-hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline |

2137575-74-5 | 95.0% | 0.5g |

$809.0 | 2025-03-21 | |

| Enamine | EN300-801877-0.1g |

3-hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline |

2137575-74-5 | 95.0% | 0.1g |

$741.0 | 2025-03-21 | |

| Enamine | EN300-801877-1.0g |

3-hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline |

2137575-74-5 | 95.0% | 1.0g |

$842.0 | 2025-03-21 |

3-Hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

2137575-74-5 (3-Hydrazinyl-5-methoxy-2-(trifluoromethyl)quinoline) 関連製品

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 61549-49-3(9-Decenenitrile)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量